molecular formula C9H8ClNO2 B1585013 6-Aminocoumarin hydrochloride CAS No. 63989-79-7

6-Aminocoumarin hydrochloride

Cat. No. B1585013
CAS RN: 63989-79-7
M. Wt: 197.62 g/mol
InChI Key: OSIGAIXSSYAHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminocoumarin hydrochloride is used as a pharmaceutical intermediate . It is insoluble in water .


Synthesis Analysis

6-Aminocoumarin has been reacted with single and double molarity of d-glucose forming Schiff’s base and bis-compound derivatives. It was also reacted with CS2 in phase transfer catalysis condition producing dithiocarbamate, which was used as an intermediate for the preparation of fused and polyfused derivatives . Additionally, it was reacted with dicarbonyl compounds via the condensation reaction to give the polycarbonyl derivatives .


Molecular Structure Analysis

The molecular formula of 6-Aminocoumarin is C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .


Chemical Reactions Analysis

6-Aminocoumarin was reacted with ethyl cyanoacetate via the addition and condensation reaction mechanisms . The kinetics of the base hydrolysis of 6-aminocoumarin and some of its derivatives was studied spectrophotometrically in aqueous medium at 298 K under pseudo-first-order conditions .


Physical And Chemical Properties Analysis

6-Aminocoumarin has a molecular formula of C9H7NO2, an average mass of 161.157 Da, and a monoisotopic mass of 161.047684 Da .

Scientific Research Applications

Photophysical Properties and Sensing Applications

  • Intramolecular Charge Transfer and Fluorescent Properties : 6-Aminocoumarins, especially due to their red-shifted emissions, mega Stokes shifts, and significant solvatochromism, are increasingly used in bioimaging and biosensing applications. Their spectral characteristics, including weak emission intensities, are primarily attributed to substantial intramolecular charge transfer, which influences their fluorescent properties. This understanding has implications for the design of novel fluorescent probes (Liu, Cole, & Xu, 2017).

Solvent Interaction Studies

  • Deactivation in Nonpolar Aprotic Solvents : Studies have shown that 6-aminocoumarin (6AC) undergoes fast nonradiative deactivation processes in nonpolar aprotic solvents. This involves interactions between close-lying electronic states, indicating solvent effects on emission spectra and fluorescence yield of 6AC (Krystkowiak et al., 2012).
  • Hydrogen Bonding Effects in Protic Solvents : In protic solvents, intermolecular hydrogen-bonding interactions with 6AC facilitate nonradiative processes, leading to efficient internal conversion. This suggests a significant influence of solvent properties on the photophysical behavior of 6AC (Krystkowiak, Dobek, & Maciejewski, 2013).

Synthesis and Chemical Behavior

  • Novel Derivatives and Kinetic Studies : Synthesis of various derivatives of 6-aminocoumarin has been explored, including reactions with d-glucose and ethyl cyanoacetate. Kinetic studies of base hydrolysis of these derivatives provide insights into their stability and reaction mechanisms, which are valuable for pharmaceutical applications (Abd Allah & Nassr, 2016).
  • Antimicrobial Properties of Derivatives : Several derivatives of 6-aminocoumarin have been synthesized and screened for antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Mulwad & Mir, 2008).

Applications in Biological Studies

  • Fused Heterocycles Synthesis : Aminocoumarins, including 6-aminocoumarin, serve as precursors in synthesizing various fused heterocycles, demonstrating their importance in medicinal chemistry and drug development (Saigal, Shareef, Rahman, & Khan, 2019).
  • DNA Gyrase and Topoisomerase Inhibition : Aminocoumarin antibiotics, structurally related to 6-aminocoumarin, have shown effectiveness in inhibiting DNA gyrase and DNA topoisomerase IV in bacteria, crucial for developing antibiotics (Alt, Mitchenall, Maxwell, & Heide, 2011).

Safety And Hazards

When handling 6-Aminocoumarin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Coumarin and their derivatives are important groups of heterocyclic compounds. They have attracted considerable interest because of their great biological importance . The research and development of coumarin, sulfonamide-based pharmacology, and medicinal chemistry have become active topics, and attracted the attention of medicinal chemists, pharmacists, and synthetic chemists .

properties

IUPAC Name

6-aminochromen-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIGAIXSSYAHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50981714
Record name 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50981714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminocoumarin hydrochloride

CAS RN

63989-79-7
Record name 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50981714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminocoumarin hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Aminocoumarin hydrochloride
Reactant of Route 3
6-Aminocoumarin hydrochloride
Reactant of Route 4
6-Aminocoumarin hydrochloride
Reactant of Route 5
Reactant of Route 5
6-Aminocoumarin hydrochloride
Reactant of Route 6
6-Aminocoumarin hydrochloride

Citations

For This Compound
28
Citations
RC Elderfield, J Roy - Journal of Medicinal Chemistry, 1967 - ACS Publications
Synthesis of Potential Anticancer Agents. XVIII. Nitrogen Mustards from 6-Substituted Coumarins Page 1 IMS Robert ('. Elderfield and .1. Ren \’<>E 10 Synthesis of Potential Anticancer …
Number of citations: 14 pubs.acs.org
RC Elderfield, AC Mehta - Journal of medicinal chemistry, 1967 - ACS Publications
Finally, we liave prepared representative nitrogen mustards (5a and b) from the methyl ester of 7-hydmxy-coumarin-4-acetic acid (6) which has not been reported previously (see …
Number of citations: 12 pubs.acs.org
SA Rashidia, F Manteghia - 2016 - sciforum.net
… HCl solution as 6aminocoumarin hydrochloride. Yield, 5.1 g (76%). mp >260 _C; 1H NMR (300 MHz, CD3CN) d 7.71 (1H, d, 7.5 Hz), 7.09 (1H, d, 7.5 Hz), 6.88 (1H, d, 7.5 Hz), 6.77 (1H, s…
Number of citations: 4 sciforum.net
P Datta, AP Mukhopadhyay, P Manna… - Journal of inorganic …, 2011 - Elsevier
… It was then recrystallised from dil HCl solution as 6-aminocoumarin hydrochloride. Yield, 5.1 g, 76%. mp > 260 C; microanalytical data, Found C, 67.12; H, 4.25; and N, 8.65%. …
Number of citations: 60 www.sciencedirect.com
S Roy, TK Mondal, P Mitra, EL Torres, C Sinha - Polyhedron, 2011 - Elsevier
… It was then recrystallized from dil HCl solution as 6-aminocoumarin hydrochloride. Yield, 5.1 g (76%). mp >260 C; 1 H NMR (300 MHz, CD 3 CN) δ 7.71 (1H, d, 7.5 Hz), 7.09 (1H, d, 7.5 …
Number of citations: 42 www.sciencedirect.com
KN Ally, L ÖztÜrk, M KÖse - Turkish Journal of Chemistry, 2020 - journals.tubitak.gov.tr
… A mixture of fulgide (2E) (0.2 g, 0.64 mmol) and 6-aminocoumarin hydrochloride (0.15 g, 0.77 mmol) in dry toluene (20 mL) was refluxed under an inert atmosphere with a Dean-Stark …
Number of citations: 1 journals.tubitak.gov.tr
M Ghosh, P Manna, PC Sil - Free radical research, 2011 - Taylor & Francis
… It was then recrystallized from dilute HCl solution as 6-aminocoumarin hydrochloride. Yield was ∼ 76% and the melting point was found to be > 260C. …
Number of citations: 29 www.tandfonline.com
R Hershfield, GL Schmir - Journal of the American Chemical …, 1973 - ACS Publications
The kinetics and equilibria of the lactonization of 13 ring-substituted coumarinic acids have been studied in aqueous solution at pH 0-6 and 30”. The pH-rate profiles have been …
Number of citations: 62 pubs.acs.org
RS Upadhayaya, JK Vandavasi, NR Vasireddy… - Bioorganic & medicinal …, 2009 - Elsevier
We herein describe the synthesis and antimycobacterial activity of a series of 27 different derivatives of 3-benzyl-6-bromo-2-methoxy-quinolines and amides of 2-[(6-bromo-2-methoxy-…
Number of citations: 166 www.sciencedirect.com
J RichardáMorphy, AW Michael - Journal of the Chemical Society …, 1990 - pubs.rsc.org
… To a suspension of 6-aminocoumarin hydrochloride (22.7 g, 115 mmol) in hydrochloric acid (3 mol drn-,, 100 cm3) at 0 OC, was added a solution of sodium nitrite (8.36 g, 121 mmol) in …
Number of citations: 52 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.